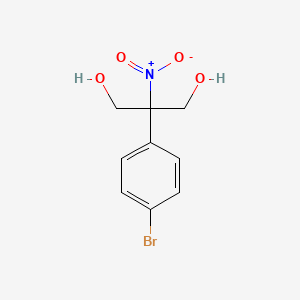

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-nitropropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDNCFJMKHVXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-94-7 | |

| Record name | 2-(4-bromophenyl)-2-nitropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 P Bromophenyl 2 Nitro 1,3 Propanediol

Overview of Established Synthetic Routes for 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL

The most plausible and established synthetic route to this compound is centered around the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound. For the target molecule, this translates to the reaction of (4-bromophenyl)nitromethane with two equivalents of formaldehyde (B43269). This two-step hydroxymethylation at the carbon bearing the nitro group yields the desired 1,3-propanediol (B51772) structure.

An alternative, though less direct, approach could involve the reaction of 4-bromobenzaldehyde (B125591) with nitroethane, followed by further functional group manipulations, but the former route is generally more convergent and efficient for this class of compounds.

Key Precursors and Starting Materials in Synthesis

The successful synthesis of this compound is contingent on the availability and purity of its key precursors. The primary starting materials for the proposed synthetic route are outlined below.

Table 1: Key Precursors and Starting Materials

| Precursor/Starting Material | Chemical Formula | Role in Synthesis |

|---|---|---|

| p-Bromotoluene | C₇H₇Br | Ultimate source of the p-bromophenyl moiety |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent for benzylic position |

| Sodium Nitrite (B80452) | NaNO₂ | Source of the nitro group |

| Formaldehyde | CH₂O | Provides the hydroxymethyl groups to form the propanediol (B1597323) backbone |

The synthesis of the crucial intermediate, (4-bromophenyl)nitromethane, is a critical preliminary step. This is typically achieved through a two-step process starting from p-bromotoluene. First, p-bromotoluene undergoes a free-radical bromination at the benzylic position, often using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to yield p-bromobenzyl bromide. Subsequently, a nucleophilic substitution reaction between p-bromobenzyl bromide and a nitrite salt, such as sodium nitrite, in a suitable solvent like dimethylformamide (DMF), produces (4-bromophenyl)nitromethane. stackexchange.com

Principal Reaction Steps in the Formation of this compound

The formation of the target compound can be dissected into two principal stages, starting from the key intermediate, (4-bromophenyl)nitromethane.

Stage 1: Synthesis of (4-bromophenyl)nitromethane

Benzylic Bromination of p-Bromotoluene: p-Bromotoluene is reacted with N-bromosuccinimide in the presence of a radical initiator to form p-bromobenzyl bromide. acs.orggoogle.com

Nitration: The resulting p-bromobenzyl bromide is then treated with sodium nitrite. The nitrite ion acts as a nucleophile, displacing the bromide to form (4-bromophenyl)nitromethane. stackexchange.com This reaction may also yield the isomeric alkyl nitrite as a byproduct.

Stage 2: Double Henry Reaction

Deprotonation: A base, such as sodium hydroxide (B78521) or a tertiary amine, is used to deprotonate the (4-bromophenyl)nitromethane at the carbon adjacent to the nitro group, forming a resonance-stabilized nitronate anion.

Nucleophilic Attack: This nitronate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This forms a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source in the reaction mixture (e.g., water or the conjugate acid of the base) to yield 2-(p-bromophenyl)-2-nitro-ethanol.

Second Hydroxymethylation: Given the presence of another acidic proton on the α-carbon, the process of deprotonation, nucleophilic attack on a second molecule of formaldehyde, and subsequent protonation is repeated to yield the final product, this compound.

This sequence is analogous to the synthesis of 2-nitro-2-phenyl-1,3-propanediol from nitromethylbenzene and formaldehyde. google.com

Nitration Reactions in the Synthesis of Related Propanediols

The introduction of the nitro group is a cornerstone of this synthesis. In the context of producing this compound, the nitro group is introduced via a nucleophilic substitution reaction on p-bromobenzyl bromide using a nitrite salt. stackexchange.com

Strategies for Introducing Halogenated Phenyl Moieties in Organic Synthesis

The incorporation of the p-bromophenyl group into the target molecule is most efficiently achieved by using a starting material that already contains this moiety. In the proposed synthesis, p-bromotoluene serves this purpose. This strategy of using a pre-functionalized aromatic ring is a common and effective approach in organic synthesis, as it avoids potentially low-yielding or non-selective aromatic substitution reactions at a later stage.

Alternative starting points could include 4-bromobenzaldehyde for a direct Henry reaction with a suitable nitroalkane, or other p-brominated benzene (B151609) derivatives that can be converted to the necessary precursors. drugfuture.com

Advanced Synthetic Strategies and Emerging Approaches for this compound

While the described Henry reaction provides a viable route, advancements in synthetic methodology offer potential for improved efficiency and control.

Chemo- and Regioselective Synthesis Considerations

A key challenge in the synthesis of this compound is controlling the double hydroxymethylation of (4-bromophenyl)nitromethane. The reaction conditions, including the stoichiometry of formaldehyde, the choice and amount of base, and the temperature, must be carefully optimized to favor the formation of the desired diol product and minimize the formation of the mono-hydroxymethylated intermediate or other side products.

The Henry reaction is reversible, which can affect the yield. acs.org Modern approaches to drive the reaction to completion include the use of specific catalysts or reaction conditions that trap the product. While the target molecule is achiral, it is worth noting that the Henry reaction has been extensively developed in the field of asymmetric synthesis. acs.orggoogle.com Should a chiral analog be desired, a wide array of chiral catalysts, often based on metal complexes with chiral ligands, are available to control the stereochemical outcome of the reaction between an aldehyde and a nitroalkane. google.com This provides a powerful tool for the chemo- and stereoselective synthesis of related, more complex molecules.

Asymmetric Synthesis Methodologies

The primary strategy for the asymmetric synthesis of this compound involves a two-step approach: an initial asymmetric Henry (nitroaldol) reaction followed by a hydroxymethylation step. Tandem, one-pot procedures have also been explored to streamline the synthesis.

A key precursor in the synthesis of the target molecule is the chiral β-nitro alcohol, (R)-1-(4-bromophenyl)-2-nitroethan-1-ol. This intermediate is typically synthesized via an asymmetric Henry reaction between 4-bromobenzaldehyde and nitromethane (B149229). Various catalytic systems have been developed to achieve high enantioselectivity in this initial step.

One notable method employs an in-situ generated catalyst system from novel chiral thiophene-2,5-bis(β-amino alcohol) ligands and a copper(II) salt. For the reaction of 4-bromobenzaldehyde with nitromethane, this method has been reported to produce the corresponding (R)-(-)-1-(4-bromophenyl)-2-nitroethan-1-ol. The specific details of this reaction are summarized in the table below.

Once the chiral β-nitro alcohol is obtained, the subsequent challenge lies in the introduction of a second hydroxymethyl group at the C2 position in an asymmetric fashion. This is typically achieved through an aldol-type reaction with formaldehyde. The development of catalytic systems that can effectively control the stereochemistry of this second addition is an active area of research. While the asymmetric aldol (B89426) reaction with formaldehyde is a known transformation, its application to complex substrates like chiral β-nitro alcohols requires careful optimization of catalysts and reaction conditions to achieve high diastereoselectivity and enantioselectivity. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.govnih.govresearchgate.netrsc.orgnih.govnih.govfrontiersin.orgnveo.orgrsc.orgorganic-chemistry.org

Organocatalysis has emerged as a powerful tool for such transformations. Chiral organocatalysts, including proline derivatives and chiral amines, can activate the substrates and control the facial selectivity of the incoming electrophile. The exploration of tandem Henry-Henry reactions, where the initial nitroaldol adduct reacts in situ with formaldehyde, offers a more efficient route to 2-aryl-2-nitro-1,3-propanediols. However, achieving high levels of stereocontrol in such tandem processes remains a significant synthetic challenge.

The table below summarizes the research findings for the initial asymmetric Henry reaction to produce the key intermediate.

| Catalyst System | Reactants | Product | Yield (%) | ee (%) | Ref. |

| Novel chiral thiophene-2,5-bis(β-amino alcohol) ligand and Cu(OAc)₂·H₂O | 4-Bromobenzaldehyde, Nitromethane | (R)-(-)-1-(4-Bromophenyl)-2-nitroethan-1-ol | 80 | 76.36 | semanticscholar.org |

Further research is focused on the development of efficient and highly stereoselective methods for the second hydroxymethylation step, as well as the discovery of novel catalysts for a direct, one-pot asymmetric synthesis of this compound from simple starting materials.

Reactivity and Mechanistic Investigations of 2 P Bromophenyl 2 Nitro 1,3 Propanediol

Overview of Chemical Reaction Profiles

2-Bromo-2-nitro-1,3-propanediol is a versatile organic compound characterized by the presence of a nitro group, two hydroxyl groups, and a bromine atom attached to a central carbon. This combination of functional groups dictates its chemical behavior and reactivity. The compound is known to be incompatible with a range of substances, including strong oxidizing agents, strong bases, strong reducing agents, acid chlorides, and acid anhydrides. lookchem.comfishersci.com It also reacts with sulfhydryl compounds and certain metals like aluminum and iron, while remaining stable in contact with stainless steel or tin. lookchem.comnoaa.gov

Reactions Involving the Nitro Group

The nitro group is central to the reactivity of 2-bromo-2-nitro-1,3-propanediol. The carbon alpha to the nitro group is acidic, allowing for deprotonation in aqueous solutions to form a nitronate, a key intermediate in some of its reactions. wikipedia.org

Under alkaline conditions, the compound undergoes decomposition. nih.gov This process can lead to the liberation of nitrite (B80452) and formaldehyde (B43269). atamanchemicals.com These decomposition products can subsequently react with any secondary amines or amides present in a formulation to generate nitrosamines. atamanchemicals.com The nitro group can also be involved in reduction reactions. For instance, a metabolite identified in urine after oral administration is 2-nitropropane-1,3-diol (desbromo-bronopol), indicating that one of the reactions the parent molecule undergoes in biological systems is the reductive removal of the bromine atom, leaving the nitro group intact. industrialchemicals.gov.au

Reactions Involving the Hydroxyl Groups

The two primary hydroxyl (-OH) groups in the 2-bromo-2-nitro-1,3-propanediol structure behave as typical alcohol functionalities. While specific studies on the esterification or etherification of these groups are not extensively detailed in the provided context, their presence contributes significantly to the compound's high water solubility. lookchem.comatamanchemicals.com The synthesis of the parent structure, di(hydroxymethyl)nitromethane, involves a nitroaldol reaction between nitromethane (B149229) and paraformaldehyde, highlighting the formation of these hydroxyl groups. atamanchemicals.com

Reactions Involving the Bromo Moiety

The compound in focus contains a bromine atom, not a p-bromophenyl moiety. The carbon-bromine bond is a key site of reactivity. The substance decomposes upon heating above 140°C or burning, releasing toxic and corrosive fumes, including hydrogen bromide. atamanchemicals.comitcilo.org The reaction with thiols, such as cysteine, is a critical aspect of its antimicrobial action. This interaction can proceed via two pathways: under aerobic conditions, it involves a catalytic oxidation of thiols, while under anoxic conditions, a slower reaction consumes the compound and leads to its eventual removal. nih.gov The decomposition of the molecule in aqueous alkaline conditions can also result in the formation of 2-bromo-2-nitroethanol. industrialchemicals.gov.au

Detailed Mechanistic Studies of 2-Bromo-2-nitro-1,3-propanediol

Mechanistic studies reveal that the compound's activity and degradation are complex, often involving multi-step pathways influenced by environmental conditions such as pH and the presence of other reactive species.

Electron Transfer Pathways

The antibacterial action of 2-bromo-2-nitro-1,3-propanediol is linked to electron transfer processes, particularly in its reaction with thiols. Under aerobic conditions, it catalytically oxidizes thiol-containing materials. nih.gov This process involves atmospheric oxygen as the ultimate oxidant and generates reactive oxygen species like superoxide (B77818) and peroxide, which are believed to be responsible for the compound's bactericidal activity. nih.gov This oxidative mechanism highlights an electron transfer from the thiol to oxygen, catalyzed by the bromo-nitro compound.

Nucleophilic and Electrophilic Reactivity

The electrophilic nature of the carbon atom bearing the bromine and nitro group makes it susceptible to attack by nucleophiles. The compound's incompatibility with strong bases, amines, and sulfhydryl compounds is a manifestation of this reactivity. lookchem.comitcilo.org

Under alkaline conditions (high pH), the molecule degrades. nih.gov This degradation is initiated by nucleophilic attack and results in the release of formaldehyde. atamanchemicals.comresearchgate.net The release of formaldehyde is a key feature of its preservative action but also a critical degradation pathway. The reaction with secondary amines to form nitrosamines is a significant concern, proceeding via the decomposition products nitrite and formaldehyde. atamanchemicals.com The compound itself is not a direct nitrosating agent, but its decomposition under specific conditions (alkaline pH and/or high temperatures) provides the necessary precursors. atamanchemicals.com

Data Tables

Table 1: Chemical Incompatibilities

| Incompatible Material | Reference |

| Strong oxidizing agents | lookchem.comfishersci.com |

| Strong bases | lookchem.comfishersci.com |

| Strong reducing agents | lookchem.comfishersci.com |

| Acid chlorides and anhydrides | lookchem.comatamanchemicals.com |

| Sulfhydryl compounds | lookchem.com |

| Aluminum and iron containers | lookchem.com |

| Amines and alkaline compounds | itcilo.org |

Table 2: Decomposition Products

| Condition | Decomposition Product | Reference |

| Heating above 140°C | Hydrogen bromide, Nitrogen oxides | atamanchemicals.comitcilo.org |

| Aqueous alkaline conditions | Formaldehyde, Nitrite | atamanchemicals.comindustrialchemicals.gov.au |

| Aqueous alkaline conditions | 2-bromo-2-nitroethanol | industrialchemicals.gov.au |

| Aqueous alkaline conditions | 2-hydroxymethyl-2-nitropropane-1,3-diol | industrialchemicals.gov.au |

| Biological metabolism | 2-nitropropane-1,3-diol (desbromo-bronopol) | industrialchemicals.gov.au |

Influence of Structural Features on Reaction Mechanisms

The reactivity of 2-(p-bromophenyl)-2-nitro-1,3-propanediol is dictated by the interplay of its key structural features: the nitro group, the two hydroxyl groups, and the p-bromophenyl ring attached to the quaternary carbon.

The Nitro Group: The electron-withdrawing nature of the nitro group is a dominant factor, rendering the quaternary carbon atom electrophilic. This makes the molecule susceptible to nucleophilic attack. Furthermore, the nitro group can be reduced to form an amino group. For instance, the reduction of the analogous compound bronopol (B193717) using reagents like tin and hydrochloric acid yields 2-amino-2-bromo-1,3-propanediol. nveo.org A similar reduction would be expected for this compound.

The Hydroxyl Groups: The two primary hydroxyl groups can undergo typical alcohol reactions, such as esterification and etherification. Their presence also contributes to the compound's polarity and potential for hydrogen bonding.

The p-Bromophenyl Group: The large, sterically hindering phenyl group, substituted with a bromine atom at the para position, significantly influences the molecule's reactivity compared to a simple alkyl or bromo substituent. The electronic effects of the p-bromophenyl group, being weakly deactivating, can modulate the electrophilicity of the central carbon. The presence of this aromatic ring introduces the possibility of electrophilic aromatic substitution reactions, although the conditions required might also affect the other functional groups.

The combination of a nitro group and a hydroxyl group on adjacent carbons can also lead to specific intramolecular reactions or rearrangements under certain conditions.

Decomposition Pathways and Associated Chemical Transformations

The decomposition of this compound is expected to proceed through several pathways, influenced by factors such as pH, temperature, and the presence of other chemical agents. Drawing parallels with bronopol, some likely decomposition routes can be postulated. atamanchemicals.comwikipedia.org

Under alkaline conditions, a retro-aldol reaction is a probable decomposition pathway. This would involve the cleavage of a carbon-carbon bond, leading to the liberation of formaldehyde and the formation of a p-bromophenylnitromethane derivative. atamanchemicals.comwikipedia.org Further decomposition of these products could occur.

Thermal decomposition is another significant pathway. When heated, many nitroalkanes undergo decomposition to produce a variety of products, including nitrogen oxides (NOx) and carbon oxides. nih.govfishersci.co.uk For this compound, heating would likely lead to the release of toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides. nih.gov

The table below outlines the expected decomposition products based on the degradation pathways of analogous compounds.

| Decomposition Pathway | Triggering Condition | Expected Major Products |

| Retro-Aldol Reaction | Alkaline pH | Formaldehyde, p-Bromophenylnitromethane |

| Thermal Decomposition | High Temperature | Hydrogen Bromide, Nitrogen Oxides, Carbon Oxides |

| Reduction | Reducing Agents (e.g., Zn/HCl) | 2-Amino-2-(p-bromophenyl)-1,3-propanediol |

It is also plausible that under certain conditions, particularly in the presence of amines or amides and elevated temperatures, the decomposition of this compound could lead to the formation of nitrosamines, a concern that is well-documented for bronopol. cir-safety.org The decomposition can liberate nitrite ions, which can then react with secondary amines to form these carcinogenic compounds. wikipedia.org

Structural Characterization and Elucidation of 2 P Bromophenyl 2 Nitro 1,3 Propanediol

X-ray Crystallography Studies

The solid-state conformation of 2-(p-bromophenyl)-2-nitro-1,3-propanediol would be determined by a combination of intramolecular and intermolecular forces. The central carbon atom, being bonded to a p-bromophenyl group, a nitro group, and two hydroxymethyl groups, is a stereocenter. The orientation of the p-bromophenyl ring relative to the propanediol (B1597323) backbone will be a key conformational feature.

Intermolecular hydrogen bonding is expected to be a dominant force in the crystal lattice of This compound , primarily involving the hydroxyl groups of the propanediol moiety and the oxygen atoms of the nitro group. These interactions would lead to the formation of a stable, three-dimensional network.

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are invaluable for elucidating the structure of organic molecules, especially in the absence of single-crystal X-ray data.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For This compound , both ¹H and ¹³C NMR would be crucial for its characterization.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-bromophenyl group, typically appearing as two doublets in the aromatic region due to symmetry. The protons of the two hydroxymethyl (-CH₂OH) groups would likely appear as a complex multiplet due to diastereotopicity, arising from the chiral center. The hydroxyl protons would present as a broad singlet, which would be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbons of the p-bromophenyl ring, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The quaternary carbon atom bonded to the nitro and phenyl groups would also have a characteristic signal. The two hydroxymethyl carbons may also exhibit different chemical shifts due to the chiral environment.

Data from related compounds, such as 2-nitro-2-phenyl-1,3-propanediol, can provide a reference for expected chemical shifts. sigmaaldrich.com

Table 1: Representative NMR Data for Structurally Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |

| 2-Nitro-2-phenyl-1,3-propanediol sigmaaldrich.com | ¹H | Aromatic protons, hydroxymethyl protons, hydroxyl protons |

| 2-Nitro-2-phenyl-1,3-propanediol sigmaaldrich.com | ¹³C | Aromatic carbons, quaternary carbon, hydroxymethyl carbons |

| 2-Methyl-2-nitro-1,3-propanediol chemicalbook.com | ¹³C | Methyl carbon, quaternary carbon, hydroxymethyl carbons |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

For This compound , the IR spectrum would be expected to display characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are typically observed in the regions of 1560-1515 cm⁻¹ and 1365-1320 cm⁻¹, respectively. spectroscopyonline.com A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretching | 1560-1515 (strong) |

| NO₂ | Symmetric Stretching | 1365-1320 (strong) |

| C-O | Stretching | 1260-1000 |

| C-Br | Stretching | 680-515 |

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For This compound , the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.

Fragmentation would likely involve the loss of the nitro group (NO₂), water (H₂O) from the diol functionality, and cleavage of the C-C bonds of the propanediol chain. The fragmentation pattern of related brominated aromatic compounds often shows the loss of the bromine atom or HBr.

Computational and Theoretical Investigations of 2 P Bromophenyl 2 Nitro 1,3 Propanediol

Quantitative Structure-Reactivity Relationships (QSRR) and Cheminformatics

This would involve developing mathematical models that correlate the structural features of 2-(p-bromophenyl)-2-nitro-1,3-propanediol and related compounds with their chemical reactivity. This requires a dataset of experimentally determined reactivity for a series of structurally similar molecules, which is currently unavailable.

Without published research focusing on these specific computational and theoretical aspects of this compound, any attempt to create the requested article would be speculative and not based on the required scientifically accurate and sourced information.

Derivatization and Applications in Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

2-(p-bromophenyl)-2-nitro-1,3-propanediol is a crucial synthetic intermediate, primarily in the development of analogues to the broad-spectrum antibiotic, Chloramphenicol. nih.govnih.gov The core structure of Chloramphenicol consists of a p-nitrophenyl group attached to a 2-amino-1,3-propanediol (B45262) backbone, which is subsequently acylated. nih.gov The title compound provides a direct route to analogues where the p-nitrophenyl moiety is replaced by a p-bromophenyl group.

The synthetic utility hinges on the chemical transformation of the nitro group. The most critical step is the reduction of the tertiary nitro group to a primary amine, yielding 2-amino-1-(p-bromophenyl)-1,3-propanediol. This transformation converts the compound from a nitro-alcohol into an amino-diol, which is the foundational core for building more complex molecules. This resulting amino-diol serves as the immediate precursor for the final target compounds, which are often investigated for their potential biological activities. nih.govgoogle.com

A patent for a similar synthesis involving the chloro-analogue demonstrates that this pathway is efficient for creating the necessary amino-diol scaffold. google.com The process typically involves catalytic hydrogenation to reduce the nitro group without affecting the bromophenyl group or the hydroxyl functions. google.com

Synthesis of Novel Derivatives and Related Compounds

The primary application of this compound as an intermediate leads to the synthesis of a variety of novel derivatives, particularly those mimicking the structure of Chloramphenicol. Once the nitro group is reduced to an amine, this new functional group can be readily acylated to introduce a wide range of side chains. nih.govnih.gov

Research into Chloramphenicol analogues has shown that modifications to the acyl group can significantly impact the compound's properties. nih.gov By acylating the 2-amino-1-(p-bromophenyl)-1,3-propanediol intermediate with different acyl chlorides or anhydrides, a library of novel compounds can be generated. For instance, instead of the dichloroacetyl group found in Chloramphenicol, other halogenated or non-halogenated acyl groups can be introduced. nih.govresearchgate.net Furthermore, the hydroxyl groups of the propanediol (B1597323) moiety can be esterified to create prodrugs or further modify the molecule's solubility and pharmacokinetic profile. nih.gov

Table 1: Potential Derivatives from 2-amino-1-(p-bromophenyl)-1,3-propanediol

Development of Advanced Organic Scaffolds from this compound

The molecular framework derived from this compound is an advanced organic scaffold for drug discovery and development. The 1-phenyl-2-amino-1,3-propanediol core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. nih.gov By starting with the bromo-substituted version, chemists can create a distinct set of compounds for screening.

The development of this scaffold involves:

Synthesis of the Core: Reduction of the nitro group in the title compound to form the 2-amino-1-(p-bromophenyl)-1,3-propanediol scaffold. google.com

Diversification: Attaching various R-groups to the amine and hydroxyl positions to explore the chemical space around the core scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies: The bromine atom on the phenyl ring serves as both a bioisostere for other groups (like nitro or methylsulfonyl) and as a handle for further cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the synthesis of even more complex scaffolds. nih.gov This enables a systematic investigation of how different substituents on the phenyl ring affect biological activity.

Functionalization for Targeted Chemical Modifications

Targeted chemical modifications of this compound are centered on its three key functional groups: the nitro group, the two hydroxyl groups, and the aromatic ring.

The most significant functionalization is the reduction of the nitro group to an amine, which fundamentally changes the compound's chemical reactivity and provides a nucleophilic site for further modification. google.com The hydroxyl groups are also key sites for functionalization, commonly through esterification. This can be used to attach other molecules, such as peptides or polyamines, to alter the compound's targeting capabilities or mechanism of action. nih.govnih.gov

Table 2: Key Functionalization Reactions

Conclusion and Future Research Directions

Summary of Current Academic Research on 2-(p-bromophenyl)-2-nitro-1,3-propanediol

Currently, there is a notable scarcity of dedicated academic research focused specifically on this compound. While the individual components and similar structures, such as the preservative Bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol), have been studied, this particular compound remains largely unexplored. semanticscholar.orgatamanchemicals.com The synthesis of related compounds often involves the reaction of nitromethane (B149229) with paraformaldehyde, followed by bromination. atamanchemicals.com However, the introduction of a p-bromophenyl group presents a different synthetic challenge and potential for unique reactivity. The reduction of the nitro group in similar compounds, like Bronopol, to an amino group has been explored, suggesting a potential reaction pathway for this compound. nveo.org

Unexplored Reactivity and Synthetic Opportunities

The chemical structure of this compound offers a rich landscape for investigating unexplored reactivity. The presence of the nitro group, the p-bromophenyl moiety, and the two hydroxyl groups opens up numerous avenues for synthetic transformations.

Potential Reactions and Transformations:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-amino-2-(p-bromophenyl)-1,3-propanediol. This transformation could be achieved using various reducing agents, and the resulting amino diol would be a valuable building block for synthesizing more complex molecules. nveo.org

Reactions of the Hydroxyl Groups: The two hydroxyl groups can undergo esterification, etherification, or be converted to leaving groups for subsequent nucleophilic substitution reactions. These modifications would allow for the synthesis of a diverse library of derivatives with potentially new properties.

Cross-Coupling Reactions: The p-bromophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of various substituents onto the aromatic ring, leading to the creation of novel compounds with tailored electronic and steric properties.

Intramolecular Cyclization: Under specific conditions, intramolecular cyclization reactions could be explored, potentially leading to the formation of heterocyclic structures.

Potential for Novel Compound Development in Academic Contexts

The unique combination of functional groups in this compound makes it a promising starting material for the development of novel compounds within an academic setting. The derivatization of this core structure could lead to molecules with interesting biological activities or material properties.

Prospective Novel Compounds:

| Starting Material | Reaction Type | Potential Product Class |

| This compound | Nitro group reduction | Chiral amino diols |

| This compound | Hydroxyl group derivatization | Novel esters and ethers |

| This compound | Cross-coupling reactions | Bi-aryl and multi-aryl compounds |

| 2-amino-2-(p-bromophenyl)-1,3-propanediol | Condensation reactions | Heterocyclic compounds |

The synthesis of these new compounds would not only expand the chemical space but also provide opportunities to study structure-activity relationships.

Interdisciplinary Research Prospects Involving the Chemical Compound

The potential applications of this compound and its derivatives extend beyond synthetic organic chemistry, offering exciting prospects for interdisciplinary research.

Medicinal Chemistry: The presence of the nitroaromatic and bromoaromatic moieties suggests that the compound and its derivatives could be investigated for their antimicrobial or anticancer activities. Many nitroaromatic compounds exhibit biological activity, and the bromo-substituent can enhance lipophilicity and target engagement.

Materials Science: The diol functionality allows for the incorporation of this molecule into polymer backbones, potentially leading to new materials with unique properties, such as flame retardancy, due to the presence of bromine. The synthesis of related compounds like 2,2-Bis(bromomethyl)propane-1,3-diol, a reactive flame retardant, highlights this potential. nih.gov

Catalysis: Chiral derivatives of 2-amino-2-(p-bromophenyl)-1,3-propanediol could be explored as ligands for asymmetric catalysis, a field of significant academic and industrial importance.

Q & A

Q. What are the established synthesis routes for 2-(p-bromophenyl)-2-nitro-1,3-propanediol, and what factors influence reaction efficiency?

The compound is synthesized via condensation of p-bromobenzaldehyde with nitroethane in the presence of formaldehyde, followed by bromination. Key factors include:

- Temperature : Optimal reaction conditions are typically between 60–80°C to balance yield and side reactions .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) influence nitroalkanol formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

Q. How does the compound’s stability vary under different storage conditions?

Stability is pH- and temperature-dependent:

- Aqueous Solutions : Degrades rapidly at pH > 7 due to nitro group hydrolysis; stable in acidic buffers (pH 4–6) for >72 hours .

- Solid-State : Store at –20°C under inert gas (N₂/Ar) to prevent photodegradation and bromine loss .

Advanced Research Questions

Q. How can synthesis be optimized for high-throughput production while minimizing impurities?

Use factorial design to test variables like:

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Purity Variability : Validate compound purity via orthogonal methods (HPLC + NMR) before bioassays .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for bacterial strains .

- Statistical Analysis : Apply ANOVA to compare activity differences across studies (e.g., IC₅₀ values) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Derivatization : Synthesize analogs (e.g., substituting bromine with chlorine or methyl groups) to assess antibacterial efficacy .

- Computational Modeling : Use DFT calculations to correlate nitro group electron-withdrawing effects with bioactivity .

Q. What methodologies are recommended for assessing in vivo toxicity and pharmacokinetics?

- Animal Models : Administer doses (10–100 mg/kg) to rodents via oral/gavage routes; monitor liver/kidney biomarkers (ALT, creatinine) .

- Metabolite Profiling : LC-MS/MS to detect bromine-containing metabolites in plasma .

Methodological Considerations

Q. How can researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .

- Surfactants : Polysorbate-80 (0.01% w/v) enhances aqueous dispersion for in vitro studies .

Q. What experimental designs are suitable for studying synergistic effects with antibiotics?

- Checkerboard Assay : Test fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones .

- Time-Kill Curves : Evaluate bactericidal synergy over 24 hrs using standardized inoculum (1×10⁶ CFU/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.